molecular formula C14H8FIN2O2 B13098154 2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid

2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13098154
M. Wt: 382.13 g/mol
InChI Key: VVEKEQRQENNNKE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the formation of the pyrazolo[1,5-A]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with 2-iodopyridine-3-carboxylic acid under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects in diseases such as cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and iodine substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H8FIN2O2

Molecular Weight

382.13 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H8FIN2O2/c15-9-3-1-8(2-4-9)13-12(14(19)20)11-7-10(16)5-6-18(11)17-13/h1-7H,(H,19,20)

InChI Key

VVEKEQRQENNNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CC(=CC3=C2C(=O)O)I)F

Origin of Product

United States

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